molecular formula C16H10N2OS2 B2506136 N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide CAS No. 313648-13-4

N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide

Cat. No. B2506136
CAS RN: 313648-13-4
M. Wt: 310.39
InChI Key: PGTPHQRORMBIGV-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The structure of benzothiazole derivatives typically includes a benzothiazole moiety, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The presence of various substituents on this core structure can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization processes, and reactions with carboxylic acid derivatives. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, various N-benzothiazol-2-yl-amides were obtained via a copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas . These methods demonstrate the versatility of synthetic approaches in creating benzothiazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry. For example, the structure of synthesized N-benzothiazol-2-yl-amides was confirmed using these methods . The molecular conformation and the presence of substituents can lead to different modes of supramolecular aggregation, as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides .

Chemical Reactions Analysis

Benzothiazole derivatives can form complexes with metals, as seen in the synthesis of neodymium(III) and thallium(III) complexes of NBTCS . The ligand in these complexes coordinates to the metal ions through nitrogen and oxygen atoms. Additionally, reactions of carboxylic acid hydrazides with thioacid derivatives in water have been reported as a "green" synthesis method for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For instance, the synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were screened for diuretic activity, with one compound showing promising results . The antimicrobial activity of these compounds is often evaluated against various bacterial and fungal species, and some derivatives have shown potent activity . The crystal structures of these compounds can exhibit features like hydrogen bonding and π-π stacking interactions, which contribute to their stability and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Biological Activity

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, including compounds with similar structural motifs to N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide, were synthesized and screened for in vivo diuretic activity. Among these, a specific derivative was identified as a promising candidate due to its significant activity, highlighting the potential for related compounds in therapeutic applications (Yar & Ansari, 2009).

Antimicrobial and Anticancer Potential

Research into benzothiazole derivatives has also uncovered their potential as antimicrobial and anticancer agents. A study on new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides revealed these compounds to exhibit potent antimicrobial activity against a variety of bacterial and fungal species, including plant, animal, and human pathogens. Furthermore, some of these compounds demonstrated significant antitumor effects, indicating the relevance of exploring benzothiazole derivatives for therapeutic use (Incerti et al., 2017).

Chemical Sensing Applications

The synthesis and investigation of coumarin benzothiazole derivatives have shown that these compounds can function as effective chemosensors for cyanide anions. Such research underscores the utility of benzothiazole derivatives in developing sensitive and selective chemical sensors for environmental monitoring and safety applications (Wang et al., 2015).

Future Directions

The future directions for the research and development of benzothiazole derivatives, including “N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide”, could involve further exploration of their anti-tubercular activity and the development of more potent inhibitors .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-12-8-7-10-4-1-2-5-11(10)14(12)21-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTPHQRORMBIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide

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